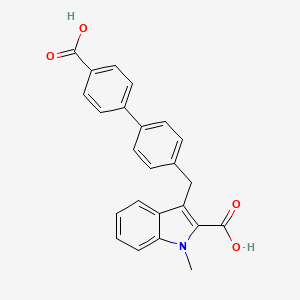
1H-Indole-2-carboxylic acid, 3-((4'-carboxy(1,1'-biphenyl)-4-yl)methyl)-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-2-carboxylic acid, 3-((4’-carboxy(1,1’-biphenyl)-4-yl)methyl)-1-methyl- is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 3-((4’-carboxy(1,1’-biphenyl)-4-yl)methyl)-1-methyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Carboxylation: The indole core is then carboxylated at the 2-position using carbon dioxide in the presence of a strong base.
Biphenyl Attachment: The biphenyl moiety is introduced through a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with the indole core in the presence of a palladium catalyst.
Methylation: Finally, the methyl group is introduced at the 1-position through a methylation reaction using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
1H-Indole-2-carboxylic acid, 3-((4’-carboxy(1,1’-biphenyl)-4-yl)methyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carboxylic acids to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted indole derivatives.
科学研究应用
1H-Indole-2-carboxylic acid, 3-((4’-carboxy(1,1’-biphenyl)-4-yl)methyl)-1-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of HIV-1 integrase.
Medicine: Investigated for its antiviral properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
作用机制
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-((4’-carboxy(1,1’-biphenyl)-4-yl)methyl)-1-methyl- involves its interaction with specific molecular targets. For example, as an HIV-1 integrase inhibitor, the compound binds to the active site of the enzyme, chelating the Mg2+ ions and preventing the strand transfer process essential for viral replication . This inhibition disrupts the viral life cycle and reduces the viral load in infected cells.
相似化合物的比较
Similar Compounds
Indole-3-carboxylic acid: Another indole derivative with similar structural features but different biological activities.
1H-Indole-2-carboxylic acid: Lacks the biphenyl and methyl groups, resulting in different chemical properties and applications.
3-(4’-Carboxy(1,1’-biphenyl)-4-yl)propanoic acid: Similar biphenyl structure but different core, leading to varied reactivity and uses.
Uniqueness
1H-Indole-2-carboxylic acid, 3-((4’-carboxy(1,1’-biphenyl)-4-yl)methyl)-1-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit HIV-1 integrase sets it apart from other indole derivatives .
属性
CAS 编号 |
53924-41-7 |
|---|---|
分子式 |
C24H19NO4 |
分子量 |
385.4 g/mol |
IUPAC 名称 |
3-[[4-(4-carboxyphenyl)phenyl]methyl]-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C24H19NO4/c1-25-21-5-3-2-4-19(21)20(22(25)24(28)29)14-15-6-8-16(9-7-15)17-10-12-18(13-11-17)23(26)27/h2-13H,14H2,1H3,(H,26,27)(H,28,29) |
InChI 键 |
CJWJTZOASDCUEV-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)O)CC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


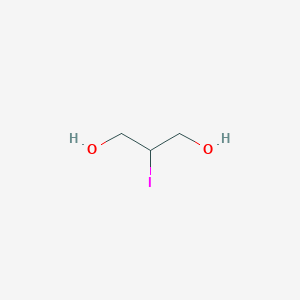
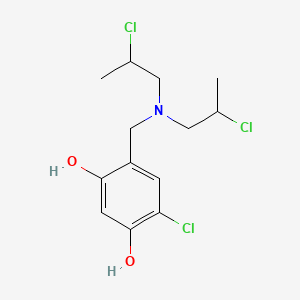
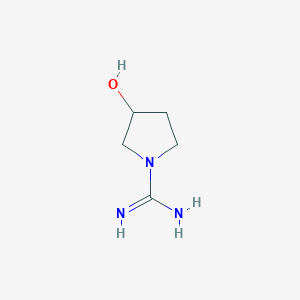
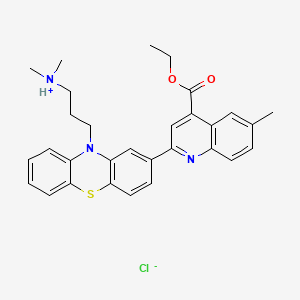
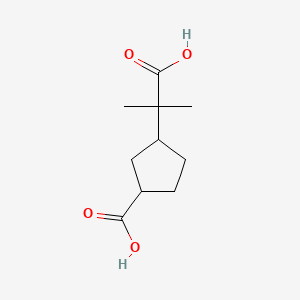
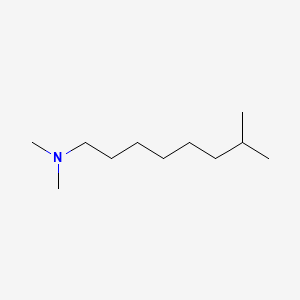
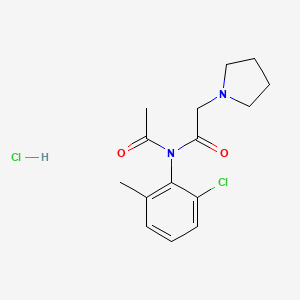
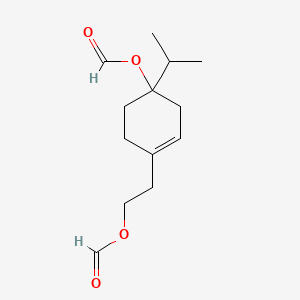

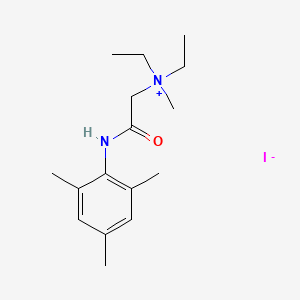
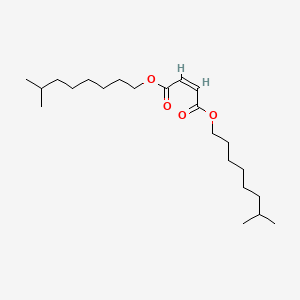
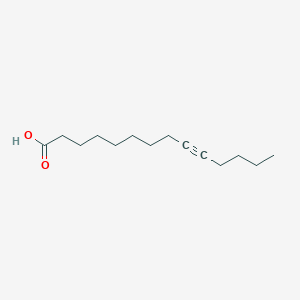
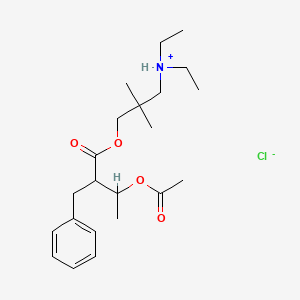
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[(P-tolyl)azo]nicotinonitrile](/img/structure/B13766883.png)
